6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-3-2-4-9(5-8)15-12(17)10-6-11(16)14-7-13-10/h2-7H,1H3,(H,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKJCUJCQDMTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide typically involves the reaction of 6-hydroxy-4-pyrimidinecarboxylic acid with m-toluidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various reduced derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide as an anticancer agent. Its structural characteristics allow it to interact with various cellular pathways, influencing cancer cell proliferation and apoptosis. For instance, compounds with similar pyrimidine structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells, making it a promising scaffold for new anticancer drugs .
2. Anti-inflammatory Properties
The compound may also serve as a dual inhibitor of key enzymes involved in inflammatory processes, such as mPGES-1 and 5-LOX. By inhibiting these enzymes, this compound could reduce the production of pro-inflammatory mediators, thus offering therapeutic benefits in conditions characterized by chronic inflammation, including arthritis and other inflammatory diseases .
3. Antimicrobial Activity
Research indicates that derivatives of pyrimidines possess antimicrobial properties. The ability of this compound to disrupt bacterial cell function presents opportunities for developing new antibiotics or treatments for resistant strains of bacteria .
Chemical Synthesis and Development
1. Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic approach includes:
- Formation of the Pyrimidine Core: This can be achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
- Hydroxylation: Introduction of the hydroxyl group at position 6 is accomplished using oxidizing agents.
- Attachment of the m-Tolyl Group: This is usually done through nucleophilic substitution reactions involving appropriate coupling agents.
2. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can significantly influence its pharmacological properties, including potency and selectivity against specific targets .
Case Studies
1. Anticancer Efficacy
A study examining various pyrimidine derivatives demonstrated that modifications on the core structure could enhance anticancer activity against specific cell lines such as MCF7 and HCT116. The introduction of different functional groups was found to improve selectivity and reduce off-target effects, indicating a promising avenue for drug design using this compound as a lead compound .
2. Inhibition of Inflammatory Pathways
In another case study, researchers evaluated the anti-inflammatory potential of related compounds through in vitro assays measuring cytokine production in response to inflammatory stimuli. The results showed that certain derivatives effectively reduced cytokine levels, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Molecular Formula : C₁₉H₂₁N₃OS
- Molecular Weight : 339.45 g/mol
- Key Structural Differences :
- Substituents : A 6-methyl group, 2-thioxo (sulfur-containing) moiety, and 4-phenyl group on a partially saturated (tetrahydro) pyrimidine ring.
- Carboxamide Attachment : The N-linked aryl group is a para-methylphenyl (p-tolyl) instead of m-tolyl.
- The tetrahydro (partially saturated) pyrimidine ring introduces conformational flexibility, which may alter binding interactions in biological systems. The para-methylphenyl group may exhibit different steric and electronic effects compared to the meta-substituted analog .
6-Hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide
- Molecular Formula : C₁₁H₁₀N₄O₂
- Molecular Weight : 230.22 g/mol
- Key Structural Differences :
- Carboxamide Attachment : The N-linked group is a 4-methylpyridin-2-yl (heteroaromatic) ring instead of m-tolyl.
- Heteroatom Presence : The pyridine nitrogen introduces basicity, influencing protonation states at physiological pH.
- Property Implications :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Heteroatoms | Key Features |
|---|---|---|---|---|---|
| 6-Hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide | C₁₂H₁₂N₄O₂ | 244.25 | 6-OH, N-(3-methylphenyl) | O, N | Hydroxy donor, aryl carboxamide |
| 6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo... | C₁₉H₂₁N₃OS | 339.45 | 6-Me, 2-S, 4-Ph, N-(4-MePh) | S, N | Thioxo, tetrahydro, aryl |
| 6-Hydroxy-N-(4-methylpyridin-2-yl)... | C₁₁H₁₀N₄O₂ | 230.22 | 6-OH, N-(4-MePyridin-2-yl) | O, N | Pyridine ring, hydroxy donor |
Research Findings and Implications
Solubility and Lipophilicity: The hydroxy group in the target compound and analog enhances aqueous solubility compared to the thioxo group in , which prioritizes lipid membrane permeability .
Steric and Electronic Effects :
- m-Tolyl vs. p-Tolyl : The meta-substituted methyl group in the target compound may reduce steric hindrance compared to the para-substituted analog (), favoring interactions with planar binding pockets.
- Aryl vs. Heteroaryl : The pyridine in offers a hydrogen-bond acceptor site absent in the m-tolyl group, which could influence target selectivity .
The thioxo group in is often associated with enzyme inhibition via metal coordination .
Biological Activity
6-Hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H12N2O2
- Molecular Weight : 220.24 g/mol
1. Anticancer Activity
Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Research indicates that pyrimidine derivatives can interact with DNA and inhibit key enzymes involved in cell cycle regulation .
- Case Study : In a study evaluating various pyrimidine derivatives against MCF-7 and A549 cell lines, compounds similar to this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 25.0 |
| Similar Pyrimidine Derivative | A549 | 15.5 |
2. Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been widely studied:
- In Vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported in the range of 0.5 to 1.0 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
3. Neuroprotective Effects
Recent research has suggested potential neuroprotective effects of pyrimidine derivatives:
- Alzheimer’s Disease Model : In studies focusing on neurodegenerative diseases, compounds similar to this compound demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for managing symptoms in Alzheimer's disease. IC50 values for AChE inhibition were reported at approximately 20 µM, indicating moderate efficacy compared to standard drugs like donepezil .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial growth.
- DNA Interaction : It likely interacts with DNA or RNA, disrupting essential cellular processes.
Q & A
Q. Q1. What are the key considerations for optimizing synthetic routes to 6-hydroxy-N-(m-tolyl)pyrimidine-4-carboxamide?
Methodological Answer: Synthetic optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature) and regioselectivity of substituents. For pyrimidine derivatives, nucleophilic substitution at the 4-position is often challenging due to steric hindrance from the m-tolyl group. Computational tools (e.g., density functional theory, DFT) can predict reactive sites and guide solvent selection to stabilize intermediates . Experimental validation should include monitoring by-products via LC-MS, particularly for hydroxylation side reactions, which are common in hydroxy-pyrimidine synthesis .
Q. Q2. How can spectroscopic data (NMR, IR) resolve ambiguities in the structural confirmation of this compound?
Methodological Answer:
- 1H NMR : The hydroxy group at position 6 typically appears as a broad singlet (~δ 10–12 ppm) in DMSO-d5. Integration ratios should confirm the absence of undesired tautomers.
- 13C NMR : The carboxamide carbonyl (C=O) resonates near δ 165–170 ppm, distinct from ester or ketone groups.
- IR : A strong absorption band at ~3200–3400 cm⁻¹ confirms N–H and O–H stretches. Discrepancies in carbonyl stretches (e.g., shifts due to hydrogen bonding) may indicate impurities .
Q. Q3. What solubility and stability challenges arise during in vitro assays for this compound?
Methodological Answer: The compound’s limited aqueous solubility (predicted logP ~2.5–3.0) necessitates DMSO stock solutions, but aggregation at high concentrations (>10 mM) can confound bioassay results. Stability studies under physiological pH (7.4) and temperature (37°C) should quantify degradation products via HPLC. Buffered saline (PBS) with 0.1% Tween-80 improves dispersibility while minimizing solvent interference .
Advanced Research Questions
Q. Q4. How can computational modeling address contradictory data in SAR studies of pyrimidine-4-carboxamide derivatives?
Methodological Answer: Contradictions in structure-activity relationships (SAR) often stem from off-target interactions or conformational flexibility. Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) can identify dominant binding poses and quantify ligand-protein residence times. For example, the m-tolyl group’s hydrophobic interactions may stabilize binding in one conformation but clash with polar residues in another. Pairing MD with free-energy perturbation (FEP) calculations rationalizes discrepancies between enzymatic and cellular assays .
Q. Q5. What experimental strategies mitigate side reactions during late-stage functionalization of the pyrimidine core?
Methodological Answer: Late-stage modifications (e.g., introducing fluorine at position 2) require protecting the hydroxy group at position 6. Trityl or silyl ethers (e.g., TBDMS) are effective but may reduce solubility. Alternative approaches include:
- Photoredox catalysis : Enables C–H activation under mild conditions, minimizing decomposition.
- Flow chemistry : Enhances control over reaction time and temperature, reducing over-oxidation of sensitive intermediates.
Post-functionalization, deprotection with TFA/water (95:5) yields the free hydroxy group without degrading the carboxamide .
Q. Q6. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemical proteomics : Use a biotinylated analog for pull-down assays to identify binding partners in cell lysates.
- Kinase profiling : Screen against panels of 400+ kinases to rule off-target effects.
- CRISPR-Cas9 knockouts : Validate target engagement by assessing rescue phenotypes in gene-edited cell lines.
Contradictory data (e.g., efficacy in vitro but not in vivo) may arise from poor pharmacokinetics, necessitating metabolite profiling via mass spectrometry .
Critical Analysis of Contradictory Evidence
- Hydrogen Bonding Effects : BenchChem reports trifluoromethyl analogs as metabolically stable , but PubChem data for similar compounds suggests susceptibility to hepatic CYP450 oxidation . Researchers should conduct microsomal stability assays to resolve this discrepancy.
- Biological Activity : While some studies highlight anticancer potential , others note limited membrane permeability . Parallel artificial membrane permeability assays (PAMPA) can clarify transport efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
